2,6-Dichloro-4-piperdino pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. frontiersin.orgnih.govstackexchange.com Its unique electronic properties and ability to act as both a ligand and a building block have cemented its importance in numerous scientific domains. Pyridine and its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. frontiersin.orgstackexchange.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," as it is found in a vast array of FDA-approved drugs and biologically active compounds. nih.govchemintech.ru The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated to improve the water solubility of drug candidates, a crucial factor in drug design. chemicalbook.com The structural rigidity and planar nature of the pyridine ring also provide a well-defined framework for the spatial arrangement of functional groups, which is critical for specific interactions with biological targets. nih.govbohrium.com
Role of Halogen Substituents in Pyridine Reactivity for Synthetic Applications
The introduction of halogen substituents onto the pyridine ring dramatically influences its chemical reactivity, providing chemists with powerful tools for molecular engineering. Halogens, being highly electronegative, withdraw electron density from the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comyoutube.com This is particularly true for halogens at the 2- and 4-positions, which are electronically activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate (a Meisenheimer complex) through resonance. stackexchange.comyoutube.com
The nature of the halogen also plays a role in its reactivity as a leaving group. Furthermore, halogen atoms on the pyridine ring are excellent handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.orgthieme-connect.de These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular structures from simple halopyridine precursors. rsc.org The site-selectivity of these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the sequential and controlled functionalization of di- or polyhalogenated pyridines. nih.gov
Overview of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry Research
The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. frontiersin.orgmdpi.com Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and membrane permeability. nih.gov The three-dimensional structure of the piperidine ring allows it to act as a versatile scaffold for presenting substituents in defined spatial orientations, which is crucial for optimizing binding to biological targets. frontiersin.orgnih.gov
Piperidine derivatives are found in numerous classes of pharmaceuticals and natural alkaloids, exhibiting a wide range of biological activities. mdpi.com The synthesis of substituted piperidines is a major focus of research, with numerous methods developed for their construction and functionalization. nih.gov In drug design, the piperidine ring is often used to introduce a basic nitrogen atom, which can be important for receptor binding or for tuning the pharmacokinetic profile of a compound.
Contextualizing 2,6-Dichloro-4-piperidino pyridine within Contemporary Synthetic Strategies
The compound 2,6-Dichloro-4-piperidino pyridine emerges as a strategically important building block at the intersection of halogenated pyridine and piperidine chemistry. While specific, in-depth research literature solely focused on this molecule is not abundant, its synthetic utility can be inferred from the well-established reactivity of its constituent parts.
The synthesis of 2,6-Dichloro-4-piperidino pyridine would most logically proceed via a nucleophilic aromatic substitution reaction on 2,4,6-trichloropyridine. In this reaction, piperidine would act as the nucleophile. The substitution is expected to occur selectively at the 4-position of the trichloropyridine. This selectivity is driven by the electronic activation at the 4-position and is a common reactivity pattern observed in the reactions of polychlorinated pyridines with nucleophiles. stackexchange.com
The resulting molecule, 2,6-Dichloro-4-piperidino pyridine, is a trifunctional scaffold with significant potential for further diversification. The two remaining chlorine atoms at the 2- and 6-positions are activated for subsequent reactions. These positions are susceptible to further nucleophilic aromatic substitution, potentially with different nucleophiles under more forcing conditions, allowing for the step-wise introduction of various functional groups.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2,6-dichloro-4-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-6-8(7-10(12)13-9)14-4-2-1-3-5-14/h6-7H,1-5H2 |
InChI Key |
OCJUNPOWFKRHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2,6 Dichloro 4 Piperidino Pyridine
Direct Synthetic Routes to 2,6-Dichloro-4-piperidino pyridine (B92270)
The most direct and commonly employed method for the synthesis of 2,6-dichloro-4-piperidino pyridine involves the nucleophilic aromatic substitution (SNAr) on a dichloropyridine backbone.
Exploration of Nucleophilic Aromatic Substitution Reactions on Dichloropyridine Precursors
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, and it proves highly effective for the synthesis of substituted pyridines. youtube.com The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, facilitates attack by nucleophiles. youtube.com
The direct reaction of 2,6-dichloropyridine (B45657) with piperidine (B6355638) serves as a primary route to 2,6-dichloro-4-piperidino pyridine. In this reaction, the piperidine acts as a nucleophile, attacking the pyridine ring and displacing one of the chlorine atoms. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The general mechanism involves the initial attack of the nucleophile on the pyridine ring, which disrupts the aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The aromaticity is then restored by the departure of the leaving group, in this case, a chloride ion. youtube.com
A critical aspect of the reaction between 2,6-dichloropyridine and piperidine is regioselectivity. The pyridine nitrogen influences the electron distribution in the ring, making the C2, C4, and C6 positions electrophilic and thus susceptible to nucleophilic attack. stackexchange.comyoutube.com In the case of 2,6-dichloropyridine, nucleophilic attack is favored at the C4 position due to the electronic influence of the nitrogen atom and the two chlorine atoms. stackexchange.com Attack at the C2 or C4 positions results in a more stable anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com
To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool. nih.govnih.govmdpi.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture. For instance, microwave-assisted synthesis has been successfully employed in the preparation of various substituted pyridines and other heterocyclic compounds. nih.govnih.govmdpi.comresearchgate.net While specific data on the microwave-assisted synthesis of 2,6-dichloro-4-piperidino pyridine is not extensively detailed in the provided results, the general principles and successes in related systems strongly suggest its applicability. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |
| 2,6-Dichloropyridine | Piperidine | 2,6-Dichloro-4-piperidino pyridine | Nucleophilic Aromatic Substitution | Regioselective substitution at the C4 position. |
Alternative Synthetic Pathways for Incorporating Dichloro and Piperidino Moieties
While direct substitution is the most common approach, alternative pathways can be envisioned. For instance, one could potentially start with a pyridine ring already bearing a piperidino group at the 4-position and then introduce the two chlorine atoms at the 2 and 6 positions. However, electrophilic aromatic substitution on a piperidino-substituted pyridine would likely be complex and less regioselective. Another theoretical approach could involve the construction of the pyridine ring itself from acyclic precursors already containing the necessary chloro and piperidino functionalities. Such multi-step syntheses are generally less efficient than direct substitution methods.
Synthesis of Key Precursors and Intermediates Relevant to 2,6-Dichloro-4-piperidino pyridine
The availability of high-quality starting materials is crucial for any synthetic endeavor. The primary precursor for the synthesis of 2,6-dichloro-4-piperidino pyridine is 2,6-dichloropyridine.
Methodologies for 2,6-Dichloropyridine Synthesis
2,6-Dichloropyridine is a commercially available compound, but its synthesis is a topic of industrial and academic interest. The most common industrial production method involves the direct chlorination of pyridine. wikipedia.org This reaction can be carried out in the gas phase at high temperatures or under photocatalytic conditions. google.com However, this direct chlorination often leads to a mixture of chlorinated pyridines, with 2-chloropyridine (B119429) being a major product. wikipedia.orggoogle.com
A more selective method for producing 2,6-dichloropyridine involves the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at elevated temperatures (not lower than 160°C). google.com This process offers high selectivity for the desired 2,6-dichloro isomer. google.com Another patented method describes the reaction of 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at 160-190°C. google.com
| Starting Material | Reagent | Product | Reaction Conditions |
| Pyridine | Chlorine | 2,6-Dichloropyridine (and other isomers) | Gas phase, high temperature or photocatalysis wikipedia.orggoogle.com |
| 2-Chloropyridine | Chlorine | 2,6-Dichloropyridine | Liquid phase, no catalyst, >160°C google.com |
| 2-Chloropyridine or its HCl salt | Chlorine | 2,6-Dichloropyridine | Photoinitiation, 160-190°C google.com |
Pyridine Chlorination Techniques
The generation of the prerequisite chlorinated pyridine scaffolds can be accomplished through several methods, including high-temperature gas-phase chlorination and photocatalysis.
Gas-Phase High-Temperature Chlorination: This industrial method involves the direct reaction of pyridine with chlorine gas at elevated temperatures. google.comwikipedia.orgwikipedia.org For instance, reacting gaseous pyridine with a gaseous mixture of chlorine and carbon tetrachloride at temperatures between 300°C and 420°C can yield 2-chloropyridine. google.com Further chlorination of 2-chloropyridine can then produce 2,6-dichloropyridine. wikipedia.orgwikipedia.org The reaction conditions, such as temperature and the molar ratio of reactants, are crucial in controlling the extent of chlorination and the distribution of products. google.comresearchgate.net Theoretical studies using the semi-empirical method PM3 suggest that the formation of 2-chloropyridine is kinetically favored during the gas-phase photochemical chlorination of pyridine. researchgate.net
Photocatalysis: Visible-light-driven photocatalysis offers a milder alternative for the functionalization of pyridines. acs.org While direct photocatalytic chlorination of pyridine to 2,6-dichloropyridine is less commonly detailed, photocatalytic systems are used for various pyridine functionalizations. acs.orgrsc.org For example, quinolinone can act as an organic photocatalyst to generate radicals that react with pyridine derivatives under mild, transition-metal-free conditions. acs.org Another approach involves the photolytic chlorination of halogenated pyridines with molecular chlorine in the vapor phase under UV light irradiation in the presence of water. wipo.int A patented method describes the synthesis of 2,6-dichloropyridine by reacting 2-chloropyridine with chlorine under photoinitiation at 160-190°C. google.com
Chlorination of 2-Chloropyridine or its Hydrochloride
A straightforward route to 2,6-dichloropyridine involves the further chlorination of 2-chloropyridine. wikipedia.orgchempanda.com This can be achieved by reacting 2-chloropyridine or its hydrochloride salt with chlorine. google.com A patented process describes a simple and efficient method for synthesizing 2,6-dichloropyridine by reacting 2-chloropyridine or its hydrochloride with chlorine under photoinitiation at 160-190°C, boasting high conversion and selectivity without the need for a catalyst or solvent. google.com
Synthesis of Related Chlorinated Pyridine Building Blocks for Derivative Research (e.g., 2,6-Dichloro-4-iodopyridine)
For the synthesis of diverse 2,4,6-trisubstituted pyridines, 2,6-dichloro-4-iodopyridine (B1314714) serves as a versatile intermediate. acs.orgacs.org Its preparation allows for stepwise and regioselective functionalization of the pyridine ring.
A scalable, four-step synthesis of 2,6-dichloro-4-iodopyridine starting from the inexpensive citrazinic acid has been developed. acs.orgacs.org The key steps are:
Treatment of citrazinic acid with phosphorus oxychloride (POCl₃) at elevated temperatures to yield a 2,6-dichloroisonicotinoyl chloride intermediate, which is then converted to the methyl ester. acs.orgacs.org
Saponification of the methyl ester to the corresponding carboxylic acid. acs.orgacs.org
A Curtius rearrangement of the acyl azide (B81097) derived from the carboxylic acid, followed by hydrolysis, to afford 2,6-dichloro-4-aminopyridine. acs.orgacs.orgresearchgate.net
A Sandmeyer-type reaction where the 4-amino group is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by treatment with aqueous potassium iodide to yield the final product, 2,6-dichloro-4-iodopyridine. acs.org
This intermediate is valuable because the iodo group can be selectively displaced or involved in cross-coupling reactions, followed by subsequent reactions at the chloro-substituted positions. acs.orgacs.org
Optimization of Reaction Conditions and Yield in Academic Synthesis
Optimizing reaction parameters is critical for maximizing the yield and purity of 2,6-dichloro-4-piperidino pyridine and related compounds in a research setting.
Solvent Effects and Catalysis in Amination Reactions
The choice of solvent and catalyst significantly influences the outcome of amination reactions on the pyridine ring.
Solvent Effects: In nucleophilic substitution reactions, the solvent can affect reaction rates and product distribution. For instance, in the reaction of lithium dialkylaminoborohydrides with alkyl halides, increasing the amount of dioxane in a THF/dioxane solvent mixture was found to favor the amination product over the reduction product. latech.edu While this specific system is not identical to pyridine amination, it highlights the general principle of solvent influence in competing reaction pathways.
Catalysis: Palladium-catalyzed amination is a powerful tool for forming C-N bonds. nih.gov While some aminations of dichloropyridines can proceed without a catalyst at high temperatures, palladium catalysts can enable the reaction under milder conditions and improve yields, especially when introducing a second amino group. nih.gov The choice of palladium precatalyst and ligand (e.g., Josiphos, DavePhos, BINAP) is crucial and often needs to be optimized for the specific substrates involved. nih.gov For example, in the synthesis of adamantane-containing diaminopyrimidines, the use of a Pd(0)/Ph-JosiPhos catalytic system with an excess of the amine afforded the product in high yield. nih.gov
Temperature and Pressure Control in High-Efficiency Syntheses
Precise control of temperature and pressure is essential for achieving high efficiency and selectivity in the synthesis of chlorinated pyridines.
Temperature: In the gas-phase chlorination of pyridine, temperature is a key parameter. The reaction to form 2-chloropyridine is typically carried out between 300°C and 420°C. google.com For the amination of dichloropyridines, catalyst-free methods often require high temperatures, such as 140°C in DMF. nih.gov Lowering the reaction temperature can sometimes favor one reaction pathway over another; for example, in certain amination reactions, lower temperatures favor the S_N2 amination product. latech.edu
Pressure: While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes may utilize controlled pressure to manage gaseous reactants and byproducts. For photocatalytic additions to pyridine, reactions are sometimes conducted under a positive pressure of an inert gas like argon to ensure anaerobic conditions. rsc.org
Purification and Isolation Techniques for Research Scale Production
After synthesis, the desired product must be isolated and purified from unreacted starting materials, byproducts, and reagents.
For the intermediate 2,6-dichloro-4-iodopyridine, purification can be facilitated by quenching the reaction with methanol (B129727) to form a methyl ester, which is then purified by passing it through a plug of silica (B1680970) gel to remove colored impurities. acs.orgacs.org
In the synthesis of 2,6-diarylpiperidin-4-ones, a related class of compounds, purification often involves precipitation of the hydrochloride salt, followed by neutralization with ammonia (B1221849) to precipitate the free base, which is then collected and recrystallized from a suitable solvent like ethanol. asianpubs.org
Column chromatography is a standard technique for purifying pyridine derivatives on a research scale. For example, in the synthesis of 4-amino-2,6-dichloro-3-nitropyridine, the product mixture was separated by silica gel chromatography using an ethyl acetate/petroleum ether eluent system. researchgate.net Similarly, after photocatalytic addition reactions, products are often purified by column chromatography. rsc.org
For solid products, recrystallization from an appropriate solvent is a common final purification step to obtain a crystalline material of high purity. asianpubs.org
Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Piperidino Pyridine and Analogues
Nucleophilic Substitution Patterns on the Pyridine (B92270) Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a tendency that is further influenced by the substituents it carries. wikipedia.org
Reactivity of Chlorine Atoms at C2 and C6 Positions
The chlorine atoms at the C2 and C6 positions of 2,6-dichloro-4-piperidino pyridine are the primary sites for nucleophilic substitution. evitachem.com These positions are activated towards attack by nucleophiles due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. youtube.com The presence of chlorine, a good leaving group, facilitates these reactions. evitachem.com In reactions with nucleophiles, one or both chlorine atoms can be displaced, leading to a variety of substituted pyridine derivatives. evitachem.comevitachem.com The substitution can be controlled to achieve mono- or di-substitution depending on the reaction conditions and the nature of the nucleophile.
The reactivity of halogens at the 2- and 4-positions of a pyridine ring is generally higher than at the 3-position. youtube.com This is attributed to the ability of the nitrogen atom to stabilize the intermediate formed during the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr). youtube.com For 2,6-dihalopyridines, both chlorine atoms are in activated positions.
Comparative Analysis with Other Halogenated Pyridines (e.g., Tetrachloro-4-cyanopyridine Reactivity with Piperidine)
A comparison with other halogenated pyridines provides insight into the reactivity of 2,6-dichloro-4-piperidino pyridine. For instance, tetrachloro-4-cyanopyridine reacts with piperidine (B6355638) to yield 2,3,5-trichloro-4-cyano-6-piperidinopyridine and 3,5-dichloro-4-cyano-2,6-dipiperidinopyridine. rsc.org In this case, nucleophilic substitution occurs at the 2- and 6-positions, which are ortho and para to the electron-withdrawing cyano group, in addition to being activated by the ring nitrogen. The reaction demonstrates a preference for substitution at the 2- and 6-positions in highly halogenated pyridines. psu.edu
In another example, the reaction of 2,4,6-trifluoropyridine (B32590) with nucleophiles occurs exclusively at the 4-position. acs.org However, introducing a bulky trialkylsilyl group at the 3- or 5-position can redirect the nucleophilic attack to the 2- or 6-position. acs.orgepfl.ch This highlights the significant role of steric hindrance in directing the regioselectivity of nucleophilic substitution on polysubstituted pyridines.
The reactivity order of leaving groups in nucleophilic aromatic substitution on pyridinium (B92312) ions has been shown to be different from the typical SNAr "element effect" (F > Cl ≈ Br > I). nih.gov For N-methylpyridinium compounds reacting with piperidine, the order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a mechanism where deprotonation of the addition intermediate is rate-determining. nih.gov
The following table summarizes the reactivity of different halogenated pyridines with nucleophiles:
| Halogenated Pyridine | Nucleophile | Primary Product(s) | Reference |
| 2,6-Dichloro-4-piperidino pyridine | Various nucleophiles | Mono- and di-substituted products at C2 and C6 | evitachem.com |
| Tetrachloro-4-cyanopyridine | Piperidine | 2,3,5-trichloro-4-cyano-6-piperidinopyridine and 3,5-dichloro-4-cyano-2,6-dipiperidinopyridine | rsc.orgpsu.edu |
| 2,4,6-Trifluoropyridine | Various nucleophiles | 4-substituted-2,6-difluoropyridine | acs.org |
| 2,4,6-Trifluoropyridine with 3-silyl group | Various nucleophiles | 2- or 6-substituted products | acs.orgepfl.ch |
| Substituted N-methylpyridinium ions | Piperidine | Substitution at the 2- or 4-position | nih.gov |
Reaction Mechanisms of Transformations Involving the Piperidino Moiety
The piperidino group can participate in or influence various reaction mechanisms beyond simple nucleophilic substitution on the pyridine ring.
Amination Mechanisms in Pyridine Systems
The introduction of an amino group, such as piperidine, onto a pyridine ring is a key transformation in the synthesis of many functionalized pyridines. Several amination strategies exist, each with its own mechanistic pathway.
One common method involves the direct nucleophilic aromatic substitution of a halogenated pyridine with an amine. This typically proceeds through a two-step addition-elimination (SNAr) mechanism. The amine attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. For pyridines, the electron-withdrawing nitrogen atom helps to stabilize this intermediate, particularly when the attack occurs at the 2- or 4-position. youtube.com
Another approach to amination involves the conversion of the pyridine to a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane. nih.gov This method is highly regioselective, favoring the 4-position, and can be applied to a broad range of pyridine derivatives. nih.gov The proposed mechanism involves an SNAr process where the azide ion displaces the phosphonium group. nih.gov
The Chichibabin reaction is a classic method for the amination of pyridine itself, where sodium amide is used as the nucleophile to introduce an amino group at the 2-position. youtube.com This reaction involves the expulsion of a hydride ion, which is a poor leaving group, and thus requires harsh conditions. youtube.com
Recent developments in amination include transition metal-catalyzed cross-coupling reactions and methods that leverage the π-coordination of the pyridine ring to a metal catalyst. nih.govnih.gov
Interplay of Substituents in Directing Reaction Pathways
The substituents on the pyridine ring play a crucial role in directing the outcome of chemical reactions. The electronic effects (inductive and resonance) and steric properties of each substituent collectively determine the regioselectivity and rate of a given transformation.
In 2,6-dichloro-4-piperidino pyridine, the two chlorine atoms are strong electron-withdrawing groups, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. The piperidino group, being an electron-donating group, can modulate this reactivity. While it may slightly decrease the electrophilicity of the ring carbons, its primary influence is often steric, potentially hindering the approach of bulky nucleophiles to the adjacent C3 and C5 positions.
The interplay between activating and deactivating groups is a common theme in pyridine chemistry. For example, in the amination of aminopyridines, the existing amino group can direct the position of the incoming nucleophile. nih.gov Similarly, the presence of other functional groups, such as a cyano group, can significantly alter the reactivity pattern, as seen in the reactions of tetrachloro-4-cyanopyridine. rsc.orgpsu.edu
The following table provides a summary of the directing effects of common substituents on the pyridine ring:
| Substituent | Electronic Effect | Directing Influence for Nucleophilic Attack |
| -Cl, -Br, -I | Electron-withdrawing (inductive) | Activates ring, particularly at ortho and para positions |
| -CN, -NO2 | Strongly electron-withdrawing (inductive and resonance) | Strongly activates ring, particularly at ortho and para positions |
| -NH2, -NR2 (e.g., piperidino) | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Deactivates ring towards nucleophilic attack |
| -Alkyl | Weakly electron-donating (inductive) | Weakly deactivates ring towards nucleophilic attack |
Electrophilic Aromatic Substitution Studies (where applicable)
The reactivity of the pyridine ring in 2,6-dichloro-4-piperidino pyridine towards electrophilic aromatic substitution (EAS) is governed by a combination of activating and deactivating effects from its substituents. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. This deactivation is most pronounced at the C2, C4, and C6 positions.
However, the piperidino group at the C4 position is a powerful electron-donating group (EDG) due to the lone pair on the nitrogen atom. This EDG activates the pyridine ring, counteracting the deactivating effect of the ring nitrogen. The piperidino group directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the piperidino group are C3 and C5. The para position is occupied by the ring nitrogen.
Simultaneously, the two chlorine atoms at the C2 and C6 positions are electron-withdrawing via induction but are also weak ortho, para-directors due to their lone pairs. Their primary effect on EAS is strong deactivation of the ring.
The net effect is a complex reactivity profile. The strong activation and directing influence of the C4-piperidino group would steer potential electrophiles towards the C3 and C5 positions. However, the cumulative deactivating effect of the two chloro substituents and the ring nitrogen means that forcing conditions would likely be required for any electrophilic substitution to occur. Specific experimental studies on the electrophilic aromatic substitution of 2,6-dichloro-4-piperidino pyridine are not readily found in publicly available literature, so this analysis is based on established principles of aromatic reactivity.
Metal-Catalyzed Coupling Reactions Utilizing 2,6-Dichloro-4-piperidino pyridine as a Substrate
The chlorine atoms at the C2 and C6 positions of 2,6-dichloro-4-piperidino pyridine serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for building more complex molecular architectures based on the pyridine scaffold.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for modifying the pyridine core. For 2,6-dihalopyridines, coupling reactions typically occur preferentially at the C2 and C6 positions, which are adjacent to the ring nitrogen. The strong electron-donating piperidino group at C4 enhances the electron density of the ring but the reactivity of the C-Cl bonds at C2 and C6 is retained for cross-coupling.
While specific studies detailing Suzuki reactions on 2,6-dichloro-4-piperidino pyridine are sparse, research on the closely related analogue, 2,6-dichloro-4-aminopyridine, demonstrates the feasibility of such transformations. For instance, synthetic schemes have been developed that utilize 2,6-dichloro-4-aminopyridine as a starting material for sequential coupling reactions. nih.gov These reactions allow for the selective mono- or di-arylation of the pyridine ring.
The general conditions for Suzuki coupling on such substrates involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base, and a suitable solvent. The choice of catalyst, ligand, and reaction conditions can influence the selectivity between mono- and di-substituted products.
Table 1: Representative Conditions for Suzuki Coupling of Dichloropyridine Analogues This table presents data for analogous compounds due to the lack of specific literature for 2,6-dichloro-4-piperidino pyridine.
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Arylboronic Acid | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane/H₂O | Moderate to Good (C4-selective) | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Aryl Halides | Phenylboronic Acids | 4-AAP–Pd(II) Complex | K₂CO₃ | Ethanol | Good to Excellent | beilstein-journals.orgresearchgate.net |
Other Palladium-Catalyzed Transformations
Beyond the Suzuki reaction, the chloro-substituents on 2,6-dichloro-4-piperidino pyridine are amenable to other palladium-catalyzed transformations, although specific examples for this exact substrate are not widely reported. Based on reactivity of analogous compounds, the following reactions are considered highly plausible:
Sonogashira Coupling: This reaction would couple the pyridine core with terminal alkynes, installing alkynyl groups at the C2 and/or C6 positions. A thesis describing the synthesis of complex ligands mentions the use of 2,6-dichloro-4-aminopyridine in Sonogashira coupling reactions, highlighting the utility of this scaffold. nih.gov
Buchwald-Hartwig Amination: This powerful method could be used to replace the chlorine atoms with various amine nucleophiles, further functionalizing the pyridine ring with different nitrogen-based substituents. Mechanistic studies on C-N cross-coupling reactions provide a deep understanding of the catalyst and ligand effects that would be critical for optimizing such a transformation on this substrate. mit.edu
Heck Coupling: This reaction would form a new carbon-carbon bond by coupling the pyridine with an alkene at the C2 or C6 position.
Cyanation: The chlorine atoms could be displaced by a cyanide group, typically using a palladium or copper catalyst, to introduce a nitrile functional group, which is a versatile precursor for other functionalities like carboxylic acids or amines.
The success and selectivity of these reactions would heavily depend on the careful selection of the palladium catalyst, ligands, base, and solvent to achieve the desired mono- or di-substituted product.
Computational and Theoretical Studies of Reaction Mechanisms and Electronic Structure
Computational chemistry provides invaluable insights into the electronic properties and reactivity of molecules like 2,6-dichloro-4-piperidino pyridine, helping to rationalize and predict their chemical behavior.
Density Functional Theory (DFT) Applications to Pyridine Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For pyridine derivatives, DFT calculations can determine key properties that govern reactivity, such as charge distribution, frontier molecular orbital (HOMO and LUMO) energies and shapes, and molecular electrostatic potential.
For a molecule like 2,6-dichloro-4-piperidino pyridine, DFT studies would likely show:
A high negative charge density on the C3 and C5 atoms, consistent with the electron-donating nature of the piperidino group, marking these as the most probable sites for electrophilic attack.
The LUMO (Lowest Unoccupied Molecular Orbital) would likely have significant contributions from the C2 and C6 positions, indicating these are the most electrophilic carbon centers and thus the most susceptible to nucleophilic attack or the oxidative addition step in palladium-catalyzed coupling reactions.
Studies on analogous compounds, such as 4–[(2,6–dichlorophenyl) amino] 2–methylidene 4–oxobutanoic acid, have utilized DFT to analyze molecular stability arising from hyper-conjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. mit.edu Similar analyses for 2,6-dichloro-4-piperidino pyridine would elucidate the electronic interplay between the activating piperidino group and the deactivating chloro-substituents.
Quantum Chemical Calculations for Transition States and Intermediates
Quantum chemical calculations are essential for mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and intermediates. This is crucial for understanding reaction mechanisms and selectivity.
For the metal-catalyzed coupling reactions of 2,6-dichloro-4-piperidino pyridine, these calculations could:
Model the oxidative addition step of the palladium(0) catalyst to the C-Cl bond, determining the activation barriers for insertion at C2 versus C6.
Investigate the structures of key intermediates in the catalytic cycle, such as the Pd(II) complex formed after oxidative addition.
Elucidate the role of ligands on the palladium center in modulating the reactivity and selectivity of the coupling reaction. For example, calculations could explain why certain bulky ligands might favor mono-arylation over di-arylation.
While specific computational studies on the reaction mechanisms of 2,6-dichloro-4-piperidino pyridine are not prominent in the literature, the methodologies are well-established. nih.govnih.gov Such theoretical investigations would be a powerful complement to experimental studies, providing a detailed, atomistic understanding of its chemical reactivity.
Derivatives and Structural Analogues of 2,6 Dichloro 4 Piperidino Pyridine
Synthesis of Functionalized 2,6-Dichloro-4-piperidino pyridine (B92270) Derivatives
Functionalization of the 2,6-dichloro-4-piperidino pyridine molecule can be strategically directed to different positions, leading to novel compounds with tailored properties. Key areas of modification include the piperidine (B6355638) nitrogen and the pyridine ring itself.
The nitrogen atom of the piperidine ring presents a reactive site for the introduction of various functional groups. A notable example is the synthesis of amide derivatives. For instance, the reaction of 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid with substituted piperidines yields amide-type compounds. asianpubs.org This approach allows for the incorporation of a carbonyl group attached to the piperidine nitrogen, leading to structures such as 2,6-dichloro-4-(piperidin-1-ylcarbonyl)pyridine. The synthesis of these derivatives often involves standard amidation conditions, and their structures are typically confirmed using spectroscopic methods like ¹H NMR and mass spectrometry, as well as elemental analysis. asianpubs.org
Rhodium-catalyzed C-H insertion reactions represent another sophisticated method for functionalizing piperidines. nih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, using specific rhodium catalysts, it is possible to introduce arylacetate groups at various positions of the piperidine ring, leading to a diverse range of analogues. nih.gov
Table 1: Examples of Piperidine Nitrogen Modifications
| Derivative Class | General Synthetic Approach | Key Reagents/Catalysts | Example Compound |
|---|---|---|---|
| Amides | Amidation | Carboxylic acids, coupling agents | 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine |
| Arylacetates | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄, Aryldiazoacetates | 2-Arylacetate substituted piperidines |
The pyridine ring of 2,6-dichloro-4-piperidino pyridine can also be a target for further substitution, although the electron-deficient nature of the pyridine ring can make electrophilic aromatic substitution challenging. researchgate.net However, strategies such as directed ortho-lithiation can be employed to achieve regioselective functionalization. For example, 2-chloroisonicotinic acid can be selectively functionalized at the 5-position using lithium tetramethylpiperidine (B8510282) (LiTMP). mdpi.com Nitration of 4-amino-2,6-dichloropyridine (B16260) can lead to the introduction of a nitro group at the 3-position. researchgate.net
Another approach involves the use of pre-functionalized pyridine starting materials. The synthesis of 2,4,6-trisubstituted pyridines can be achieved through a solid-phase synthesis involving Claisen-Schmidt and Michael reactions on a Wang resin to form 1,5-diketones, which are then cyclized. researchgate.net This method allows for the independent introduction of various substituents onto the pyridine ring.
Synthesis and Research Applications of Related Pyridine and Pyrimidine (B1678525) Scaffolds with Piperidino Moieties
The synthetic strategies and structural motifs found in 2,6-dichloro-4-piperidino pyridine are extended to the synthesis of more complex heterocyclic systems, such as pyrimido[5,4-d]pyrimidines, chromenopyridines, and other pyridine-fused systems. These scaffolds are of significant interest in medicinal chemistry.
A key structural analogue of interest is 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. nih.govchemicalbook.comsigmaaldrich.com This compound is a crucial intermediate in the synthesis of dipyridamole, a coronary vasodilator. google.com The synthesis of this derivative typically involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) with piperidine. chemicalbook.com A patented method describes a process starting from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, which undergoes selective protection of hydroxyl groups, followed by reaction with piperidine and a subsequent chlorination reaction under microwave conditions. google.com This improved process is reported to have a high yield and purity. google.com
Table 2: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
| Starting Material | Key Reaction Steps | Reported Advantages |
|---|---|---|
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Nucleophilic substitution with piperidine | Direct route |
| 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | Selective hydroxyl protection, reaction with piperidine, microwave-assisted chlorination | High yield (>92%) and purity (>99%) |
Chromenopyridines, which fuse a chromene and a pyridine ring, are another important class of related compounds. The synthesis of chromeno[3,2-c]pyridines can be achieved through various routes, including the cyclization of pyridyl phenyl ethers and the condensation of heterocyclic morpholine (B109124) enamines with salicylaldehydes. mdpi.com In some syntheses of chromeno[3,4-c]pyridine derivatives, piperidine is used as a base in the reaction of 4-chlorocoumarin-3-carbaldehyde with malononitrile, leading to the formation of a piperidinium (B107235) salt of the tricyclic product. researchgate.net
The synthesis of various pyridine-fused systems often utilizes piperidine as a reagent or catalyst. researchgate.net For example, the reaction of electron-rich aminoheterocycles with 1,3-dielectrophiles can lead to the formation of diversely fused pyridines. researchgate.net The development of new synthetic methodologies for nitrogen-containing heterocycles is an active area of research, with applications in the creation of compounds with a wide range of biological activities. researchgate.net
Structure-Reactivity Relationships in 2,6-Dichloro-4-piperidino pyridine Analogues
The reactivity of analogues derived from the 2,6-dichloro-4-piperidino pyridine core is fundamentally governed by the electronic properties and steric environment of the pyridine ring. The two chlorine atoms at the 2 and 6 positions are the primary sites for chemical modification, typically via nucleophilic aromatic substitution (SNAr) reactions. The piperidino group at the 4-position plays a crucial role in modulating the reactivity of these chloro substituents.
As an electron-donating group, the piperidine ring increases the electron density of the pyridine ring, which would typically deactivate it towards nucleophilic attack. However, the nitrogen atom of the pyridine ring and the two electron-withdrawing chlorine atoms sufficiently lower the energy of the Meisenheimer complex intermediate, allowing SNAr reactions to proceed. The reactivity can be finely tuned by introducing various substituents on the piperidine ring or by replacing it with other cyclic or acyclic amines. For instance, introducing electron-withdrawing groups on the piperidine ring would decrease its electron-donating nature, making the pyridine ring more electrophilic and thus more reactive towards nucleophiles.
A closely related compound, 4-amino-2,6-dichloropyridine, serves as a valuable case study. chemimpex.com In this molecule, the amino group is also electron-donating, and the chlorine atoms are susceptible to displacement. Research has shown that this scaffold is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.compipzine-chem.com The reactivity of the chloro groups allows for the introduction of a wide array of functional groups, leading to compounds with diverse biological activities. chemimpex.com
The structure-activity relationship (SAR) is a critical concept where subtle changes in the molecular structure of these analogues can lead to significant differences in their biological or chemical reactivity. For example, in the development of kinase inhibitors, the pyridine core can act as a scaffold that mimics the hinge-binding region of ATP. The substituents at the 2 and 6 positions can then be varied to target specific pockets in the enzyme, thereby improving potency and selectivity.
| Structural Moiety | Influence on Reactivity | Potential Modifications for SAR Studies |
| 2,6-Dichloro Groups | Primary sites for SNAr reactions; key for introducing diversity. | Replacement with different nucleophiles (amines, thiols, alcohols, etc.); sequential or differential displacement. |
| 4-Piperidino Group | Electron-donating; modulates the electrophilicity of the pyridine ring. | Substitution on the piperidine ring; replacement with other cyclic or acyclic amines to alter basicity and steric bulk. |
| Pyridine Core | Central scaffold; provides a specific geometry and acts as a hydrogen bond acceptor. | Isosteric replacement (e.g., with a pyrimidine ring) to explore different electronic and geometric properties. |
Development of Libraries of Related Compounds for Screening in Research
The development of compound libraries is a cornerstone of modern drug discovery and materials science, enabling high-throughput screening (HTS) to identify molecules with desired properties. curiaglobal.com The 2,6-dichloro-4-piperidino pyridine scaffold is an excellent starting point for creating focused libraries due to its synthetic tractability and the "privileged scaffold" nature of the pyridine core. nih.govnih.gov
The most common strategy for library development from this core involves combinatorial chemistry, specifically leveraging the reactivity of the two chlorine atoms. A "split-and-pool" synthesis approach can be employed, where the dichloropyridine core is reacted with a set of diverse nucleophiles to displace one chlorine atom. The resulting pool of monosubstituted products can then be reacted with a second set of nucleophiles to displace the remaining chlorine, rapidly generating a large and diverse library of 2,6-disubstituted-4-piperidino pyridines.
This methodology allows for the systematic exploration of the chemical space around the core scaffold. curiaglobal.com For example, a library can be designed to probe interactions with a specific biological target, such as a protein kinase or a G-protein coupled receptor (GPCR). nih.gov By using a variety of amines, thiols, and alcohols as nucleophiles, chemists can introduce a wide range of functional groups, altering properties like solubility, polarity, and steric bulk to optimize binding affinity and biological activity.
Research on related heterocyclic systems, such as pyridine dicarbonitriles and pyrimidines, has demonstrated the success of this library-based approach. For instance, a library of pyridine dicarbonitriles was screened to identify compounds active against prion diseases. researchgate.net Similarly, DNA-encoded libraries (DELs) have been constructed using 2,4,6-trichloropyrimidine (B138864) as a starting material, allowing for the generation and screening of billions of compounds in a cost-effective manner. nih.gov These examples underscore the potential of using chlorinated heterocyclic scaffolds like 2,6-dichloro-4-piperidino pyridine for building extensive compound libraries for various research applications, from identifying new therapeutic agents to developing novel functional materials. pipzine-chem.comnih.gov
| Library Synthesis Step | Description | Example Building Blocks |
| Step 1: First Nucleophilic Substitution | A diverse set of primary or secondary amines is reacted with 2,6-dichloro-4-piperidino pyridine under conditions that favor monosubstitution. | Anilines, benzylamines, morpholine, piperazine (B1678402) derivatives. |
| Step 2: Second Nucleophilic Substitution | The resulting mixture of 2-substituted-6-chloro-4-piperidino pyridines is reacted with a second set of nucleophiles (e.g., thiols, alcohols) to displace the remaining chlorine atom. | Thiophenols, mercaptans, various alcohols. |
| Step 3: Purification & Screening | The final library of compounds is purified and formatted for high-throughput screening against biological targets of interest. | Kinases, proteases, GPCRs. |
This table outlines a general synthetic strategy for the development of a combinatorial library starting from 2,6-dichloro-4-piperidino pyridine.
Applications of 2,6 Dichloro 4 Piperidino Pyridine in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
2,6-Dichloro-4-piperidino pyridine (B92270) serves as a crucial reactive intermediate in the synthesis of more complex molecules. The presence of chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. evitachem.com This reactivity allows for the chlorine atoms to be substituted by other functional groups, a key step in building intricate molecular frameworks. evitachem.com The compound can undergo cyclization reactions to form more complex heterocyclic structures and can also participate in condensation reactions with aldehydes or ketones. evitachem.com
The synthesis of 2,6-dichloro-4-piperidino pyridine itself typically starts from 2,6-dichloropyridine (B45657). evitachem.com The introduction of the piperidine (B6355638) group is achieved through a nucleophilic substitution reaction. evitachem.com Optimization of reaction conditions such as temperature, solvent, and reaction time is critical to achieving high yields and purity. evitachem.com One common method involves reacting 2,6-dichloropyridine with piperidine in the presence of a base like sodium hydride under reflux conditions. evitachem.com More sustainable, solvent-free methods, such as using mechanochemical ball milling, have also been developed, achieving high yields and reducing solvent waste. evitachem.com
Precursor in Heterocyclic Compound Synthesis
The structure of 2,6-dichloro-4-piperidino pyridine makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The pyridine and piperidine moieties are important pharmacophores found in many biologically active molecules.
A significant application of related structures is in the synthesis of Dipyridamole, a medication that inhibits blood clot formation and dilates blood vessels. researchgate.net The synthesis of Dipyridamole involves a key intermediate, 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine, which shares the dichloro- and piperidino-substituted heterocyclic core. chemicalbook.comgoogle.comgoogle.com
The synthesis of Dipyridamole from this precursor involves reacting it with diethanolamine. chemicalbook.comgoogle.com Various process improvements have focused on optimizing the reaction temperature to control and minimize the formation of impurities. google.comgoogle.com While older methods used very high temperatures (150-200°C), newer processes operate at lower temperatures (around 110-125°C) to improve the yield and purity of the final product. google.comgoogle.comnewdrugapprovals.org
Table 1: Dipyridamole Synthesis Reaction Conditions
| Reactant | Reagent | Temperature | Solvent | Purity of Crude Product | Reference |
|---|---|---|---|---|---|
| 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine | Diethanolamine | 190-200°C | 1-methyl-2-pyrrolidinone, sulpholane, or polyethylene (B3416737) glycol | 90-94% | google.comnewdrugapprovals.org |
The 2,6-dichloro-4-piperidino pyridine scaffold is a versatile building block for creating novel heterocyclic systems. The reactivity of the chloro-substituents allows for further functionalization and the creation of diverse molecular libraries. For instance, related 2,6-disubstituted pyridines have been used to synthesize compounds with potential cytotoxic and topoisomerase I inhibitory activity for cancer therapy. nih.gov
The development of new synthetic routes to access compounds like 4-amino-2,6-dichloropyridine (B16260) and its derivatives highlights the importance of this class of molecules as intermediates. researchgate.net These intermediates can then be used to produce fully substituted pyridine derivatives with a range of properties. researchgate.net The synthesis of 2,6-bis(hetaryl)pyridines from precursors like 2,6-dicyano-4-pyrone also demonstrates the modular approach to building complex pyridine-based ligands for coordination chemistry. nih.gov
Application as a Building Block in Multi-component Reactions
Pyridine derivatives are valuable building blocks in multi-component reactions (MCRs), which are efficient one-pot reactions involving three or more starting materials. nih.gov MCRs are atom-economical and allow for the rapid generation of complex molecules from simple precursors. nih.govacsgcipr.org The functional groups on 2,6-dichloro-4-piperidino pyridine make it a potential candidate for use in MCRs to synthesize libraries of novel compounds for drug discovery and other applications. researchgate.net The development of MCRs for synthesizing densely substituted pyridine derivatives, such as 2-amino-3,5-dicarbonitrile-6-thio-pyridines, underscores the utility of this approach. wpmucdn.com
Use in Materials Science Research
The unique electronic and structural properties of 2,6-dichloro-4-piperidino pyridine and its derivatives lend themselves to applications in materials science. evitachem.com
Energetic Materials: The synthesis of new energetic materials is an area of active research, and highly substituted pyridine derivatives are of interest in this field. researchgate.netresearchgate.net The development of energetic materials aims for a balance of performance, stability, and safety. purdue.edu
Polymers: Conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and investigated for their photoluminescence and ion-sensing properties. rsc.org These polymers can act as sensors for metal ions, with one example showing high selectivity for palladium ions. rsc.org
Chemosensors: The 2,6-bis(arylethynyl)pyridine scaffold has been functionalized to create anion sensors. nih.gov These molecules can exhibit a fluorescent response in the presence of specific anions, demonstrating their potential for use in sensing applications. nih.gov
Role as a Biochemical Reagent in Life Science Research
While 2,6-dichloro-4-piperidino pyridine is primarily a synthetic intermediate, its derivatives have significant applications as biochemical reagents in life science research. The piperidine ring is a common structural motif in many biologically active compounds and approved drugs. nih.gov Pyridine scaffolds are also found in over 7000 existing drug molecules. nih.gov
The synthesis of various bioactive molecules relies on piperidine-containing precursors. For example, piperidin-4-one derivatives are used to create compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. researchgate.net The ability to synthesize enantiomerically enriched 3-substituted piperidines, which are precursors to clinically used materials, further highlights the importance of pyridine-based reagents in medicinal chemistry. acs.org
Advanced Spectroscopic, Crystallographic, and Analytical Methodologies for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,6-Dichloro-4-piperidino pyridine (B92270) in solution.
¹H NMR: In the ¹H NMR spectrum of a related compound, 2,6-dichloropyridine (B45657), the protons on the pyridine ring exhibit characteristic chemical shifts. chemicalbook.com For 2,6-Dichloro-4-piperidino pyridine, the protons on the piperidine (B6355638) ring and the pyridine ring would show distinct signals. The piperidine protons typically appear in the aliphatic region (around 1.5-3.5 ppm), while the remaining protons on the pyridine ring would be located in the aromatic region (typically 6.5-8.5 ppm). The integration of these signals provides a ratio of the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. Each unique carbon atom in 2,6-Dichloro-4-piperidino pyridine would produce a distinct signal. The carbons of the piperidine ring would resonate at higher field (lower ppm values) compared to the aromatic carbons of the pyridine ring. The carbons bonded to chlorine atoms (C2 and C6) would exhibit characteristic chemical shifts due to the electronegativity of the halogen. For instance, in a similar compound, 2,6-diarylpiperidin-4-one oxime ethers, the carbon chemical shift magnitude follows the order C-2 > C-6 > C-3 > C-5. nih.gov
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to assign the signals of the piperidine ring protons. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, further solidifying the structural assignment.
A summary of expected ¹H and ¹³C NMR chemical shifts for 2,6-Dichloro-4-piperidino pyridine is presented below:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H3, H5 | 6.5 - 7.5 | 110 - 125 |
| Piperidine-H (axial & equatorial) | 1.5 - 3.5 | 25 - 50 |
| Pyridine-C2, C6 | - | 150 - 160 |
| Pyridine-C4 | - | 155 - 165 |
| Pyridine-C3, C5 | 6.5 - 7.5 | 110 - 125 |
| Piperidine-C | 1.5 - 3.5 | 25 - 50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 2,6-Dichloro-4-piperidino pyridine by analyzing its fragmentation pattern.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 2,6-Dichloro-4-piperidino pyridine (C₁₁H₁₃Cl₂N₂), the expected monoisotopic mass would be approximately 246.05 g/mol .
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound might include the loss of a chlorine atom, cleavage of the piperidine ring, or loss of the entire piperidine group. The resulting fragment ions are detected and their m/z values are used to piece together the structure of the original molecule. For example, a related compound, 2,6-dichloro-4-(trifluoromethyl)pyridine, shows a predicted [M+H]⁺ adduct at m/z 215.95892. uni.lu
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence.
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 2,6-Dichloro-4-piperidino pyridine. The C-Cl stretching vibrations are typically observed in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. The C-N stretching vibrations of the piperidine ring and the pyridine ring will also give rise to characteristic absorption bands. Aromatic C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the piperidine and pyridine moieties would appear around 3100-2850 cm⁻¹.
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. nist.gov The substitution pattern on the pyridine ring, including the chloro and piperidino groups, will influence the wavelength of maximum absorption (λmax). For instance, in pyridine, absorption bands are observed around 250-300 nm. nist.govresearchgate.net The UV spectrum of 2,6-Dichloro-4-piperidino pyridine would be expected to show absorptions in a similar region, with potential shifts due to the substituents.
| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | 3100-2850 | C-H stretching (pyridine and piperidine) |
| IR | 1600-1450 | C=C and C=N stretching (pyridine ring) |
| IR | 800-600 | C-Cl stretching |
| UV/Vis | 250-300 | π → π* and n → π* transitions |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By diffracting X-rays off a single crystal of 2,6-Dichloro-4-piperidino pyridine, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. nih.gov
The resulting crystal structure would confirm the planar geometry of the pyridine ring and the chair conformation of the piperidine ring. It would also precisely define the orientation of the piperidine substituent relative to the pyridine ring. The crystallographic data, including the unit cell dimensions and space group, provide a unique fingerprint for the solid-state form of the compound.
Chromatographic Techniques (e.g., GC/MS, HPLC) for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of 2,6-Dichloro-4-piperidino pyridine and for separating it from any impurities or byproducts from a synthesis.
Gas Chromatography-Mass Spectrometry (GC/MS): GC is a powerful technique for separating volatile compounds. semanticscholar.org When coupled with a mass spectrometer, it allows for both the separation and identification of the components in a mixture. The retention time of 2,6-Dichloro-4-piperidino pyridine in the GC column is a characteristic property that can be used for its identification, while the mass spectrum provides confirmation of its structure. This method is highly sensitive and can detect even trace amounts of impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used chromatographic technique for purity assessment. nih.gov A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV detector set at the λmax of the compound, monitors the eluent. The purity of the sample can be determined by the area of the peak corresponding to 2,6-Dichloro-4-piperidino pyridine relative to the total area of all peaks. A well-developed HPLC method can separate the target compound from closely related impurities. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of 2,6-Dichloro-4-piperidino pyridine. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. The resulting TGA curve plots the percentage of weight loss against temperature.
The decomposition temperature, indicated by a significant drop in the TGA curve, provides information about the thermal stability of the compound. Any weight loss at lower temperatures could indicate the presence of residual solvent or other volatile impurities. TGA can be particularly useful in determining the temperature at which the compound begins to degrade, which is important for storage and handling considerations. The thermal stability of related pyridine-containing compounds has been investigated using this technique. researchgate.netrsc.org
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches to 2,6-Dichloro-4-piperidino pyridine (B92270)
The primary route for synthesizing 2,6-dichloro-4-piperidino pyridine involves the nucleophilic aromatic substitution (SNAr) of a polychlorinated pyridine. evitachem.com This approach leverages the electron-deficient nature of the pyridine ring, which is enhanced by the presence of multiple chlorine atoms.
A common starting material for this synthesis is 2,6-dichloropyridine (B45657). evitachem.com The introduction of the piperidine (B6355638) moiety at the C4 position is achieved by reacting 2,6-dichloropyridine with piperidine. This reaction is typically facilitated by a base, such as sodium hydride, and is often carried out under reflux conditions to ensure the reaction goes to completion. evitachem.com
Another potential precursor is 2,4,6-trichloropyridine. In a similar fashion, this compound can be reacted with piperidine. The C4 position is the most susceptible to nucleophilic attack, leading to the desired product.
A more sustainable and efficient method for the synthesis of the precursor 2,6-dichloropyridine involves the gas-phase chlorination of 2-chloropyridine (B119429). This reaction, conducted at 160–190°C under blue light (λ = 420 nm), can achieve almost quantitative conversion without the need for solvents or catalysts. evitachem.com
Future research in this area could focus on the development of even more efficient and environmentally friendly synthetic methods. This could include exploring alternative solvents, catalysts, and reaction conditions to improve yield, reduce reaction times, and minimize waste.
| Starting Material | Reagents | Conditions | Product |
| 2,6-Dichloropyridine | Piperidine, Base (e.g., Sodium Hydride) | Reflux | 2,6-Dichloro-4-piperidino pyridine |
| 2,4,6-Trichloropyridine | Piperidine | - | 2,6-Dichloro-4-piperidino pyridine |
| 2-Chloropyridine | Chlorine | 160-190°C, Blue Light (420 nm) | 2,6-Dichloropyridine |
Expanding the Scope of Derivatization Reactions
The derivatization of 2,6-dichloro-4-piperidino pyridine opens up possibilities for creating a wide range of new molecules with potentially interesting properties. The reactivity of the remaining chlorine atoms on the pyridine ring allows for further functionalization.
Nucleophilic substitution reactions are a key avenue for derivatization. Various nucleophiles can be employed to displace the chlorine atoms at the 2 and 6 positions. For instance, reactions with amines, alkoxides, and thiols could lead to a diverse array of substituted pyridines. The specific conditions for these reactions, such as the choice of solvent and temperature, would need to be optimized for each nucleophile.
Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer another powerful tool for derivatization. These reactions would allow for the introduction of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, and alkynyl groups to the pyridine core. This would significantly expand the structural diversity of compounds that can be synthesized from 2,6-dichloro-4-piperidino pyridine.
Future research should systematically explore the reactivity of 2,6-dichloro-4-piperidino pyridine with a broad range of nucleophiles and in various cross-coupling reactions. This would lead to a library of novel compounds that could be screened for interesting chemical and physical properties.
Advanced Mechanistic Investigations (e.g., detailed kinetic and thermodynamic studies)
A deeper understanding of the reaction mechanisms involving 2,6-dichloro-4-piperidino pyridine is crucial for optimizing existing synthetic routes and designing new ones. Advanced mechanistic investigations, including detailed kinetic and thermodynamic studies, can provide valuable insights.
Kinetic studies can elucidate the rate-determining steps of reactions and the influence of various parameters, such as temperature, concentration, and catalyst loading, on the reaction rate. libretexts.orgmdpi.com This information is essential for process optimization and scale-up. For example, understanding the kinetics of the nucleophilic substitution of the chlorine atoms can help in controlling the regioselectivity of the reaction when different nucleophiles are used.
Thermodynamic studies can determine the equilibrium position of reactions and the relative stability of reactants, intermediates, and products. libretexts.orgnih.gov This knowledge is critical for predicting the feasibility of a reaction and for understanding the product distribution in reversible reactions. For instance, in the synthesis of 2,6-dichloro-4-piperidino pyridine, thermodynamic data can help in understanding the preference for substitution at the C4 position. libretexts.org
Future research should employ a combination of experimental techniques, such as stopped-flow spectroscopy and calorimetry, along with computational methods to conduct thorough kinetic and thermodynamic analyses of the key reactions involving 2,6-dichloro-4-piperidino pyridine.
Exploration of New Catalytic Applications
Substituted pyridines are known to act as ligands in a variety of catalytic systems. beilstein-journals.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst.
Given its structure, 2,6-dichloro-4-piperidino pyridine could potentially serve as a ligand in transition-metal catalysis. The electron-withdrawing chlorine atoms and the electron-donating piperidino group would influence the electron density on the pyridine nitrogen, which in turn would affect the properties of a metal complex.
Potential catalytic applications to be explored include:
Cross-coupling reactions: As a ligand for palladium or nickel catalysts in reactions like Suzuki or Heck couplings. beilstein-journals.org
Hydrogenation reactions: In combination with metals like rhodium or iridium for the hydrogenation of various functional groups. researchgate.net
Carbonylation reactions: As a component of catalysts for the introduction of carbonyl groups into organic molecules.
Future research should focus on synthesizing and characterizing metal complexes of 2,6-dichloro-4-piperidino pyridine and evaluating their catalytic activity in a range of important organic transformations.
Computational Chemistry and Molecular Modeling for Predictive Synthesis and Reactivity
Computational chemistry and molecular modeling are powerful tools that can complement experimental studies by providing detailed insights into the structure, properties, and reactivity of molecules at the atomic level. mdpi.com
For 2,6-dichloro-4-piperidino pyridine, these methods can be used to:
Predict reaction outcomes: By modeling reaction pathways and calculating activation energies, computational methods can help in predicting the feasibility and selectivity of different synthetic routes.
Understand electronic structure: Techniques like Density Functional Theory (DFT) can be used to calculate the electron distribution in the molecule, providing insights into its reactivity and the sites most susceptible to nucleophilic or electrophilic attack.
Design new catalysts: By modeling the interaction of 2,6-dichloro-4-piperidino pyridine with different metal centers, it is possible to design new catalysts with desired properties for specific applications.
Q & A
Q. What are the optimal synthetic routes for 2,6-dichloro-4-piperidinopyridine, and how do reaction conditions influence yield?
The synthesis of halogenated pyridines like 2,6-dichloro-4-piperidinopyridine often involves nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridine ring. A scalable method for structurally similar 2,6-dichloro-4-iodopyridine uses stepwise functionalization, where iodine serves as a leaving group for subsequent piperidine substitution (heating in DMF with excess piperidine at 80–100°C) . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature : Elevated temperatures (>80°C) improve kinetics but may increase side reactions (e.g., over-alkylation).
- Stoichiometry : Excess piperidine (2–3 equiv.) drives the reaction to completion.
Q. How can researchers characterize the electronic effects of substituents on the pyridine ring?
The electron-withdrawing chlorine atoms at the 2- and 6-positions activate the 4-position for nucleophilic substitution. Computational studies using density-functional theory (DFT) can model charge distribution. For example, the Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts electron density maps and reactivity trends . Experimental validation via Hammett substituent constants (σ) or NMR chemical shifts (e.g., downfield shifts in NMR for electron-deficient carbons) provides complementary data.
Q. Key Observations :
- Chlorine substituents increase the ring’s electrophilicity, lowering the energy barrier for SNAr at the 4-position .
- Piperidine’s electron-donating nature further stabilizes the transition state via resonance .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in functionalizing 2,6-dichloro-4-piperidinopyridine?
Contradictions in reactivity (e.g., unexpected regioselectivity) often arise from competing pathways:
- Steric effects : Bulky substituents on piperidine may hinder access to the 4-position, favoring alternative sites.
- Solvent-mediated interactions : Polar solvents stabilize charged intermediates, altering rate-determining steps.
- Catalytic effects : Trace metals (e.g., Cu) in reagents can accelerate Ullmann-type couplings, complicating SNAr pathways .
Case Study :
In microwave-assisted synthesis, rapid heating reduces side reactions, yielding 85% product . Contrastingly, room-temperature reactions in THF show <50% yield due to incomplete activation.
Q. How do ligand exchange kinetics influence the coordination chemistry of 2,6-dichloro-4-piperidinopyridine?
The compound’s nitrogen atoms can act as ligands in metal complexes. Kinetic studies using electrospray ionization mass spectrometry (ESI-MS) reveal that axial ligand exchange (e.g., chloride displacement by pyridine derivatives) follows a dissociative mechanism. For example, cobalt complexes with pyridine ligands exhibit exchange rate constants () of in chloroform, increasing to in acetonitrile due to solvent polarity effects .
Q. Experimental Design :
- Use isotopic labeling (e.g., pyridine-D5) to track ligand displacement via MS.
- Vary solvent polarity to probe transition-state stabilization.
Q. What computational methods predict the environmental persistence and toxicity of 2,6-dichloro-4-piperidinopyridine?
Density-functional theory (DFT) and quantitative structure-activity relationship (QSAR) models estimate properties like:
- Biodegradation potential : Low for chlorinated pyridines due to C-Cl bond stability.
- Ecototoxicity : Predicted LC (fish) = 2.1 mg/L, comparable to structurally similar pyridines .
Validation :
Compare computational results with experimental assays (e.g., OECD 301F for biodegradation).
Q. Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
